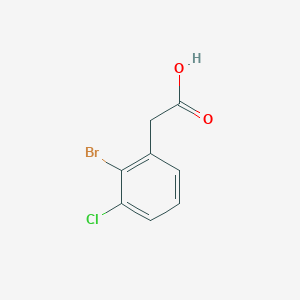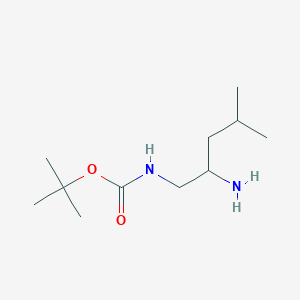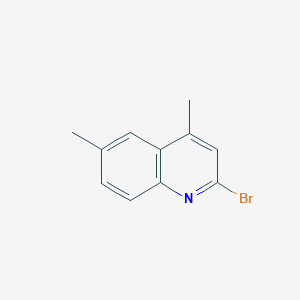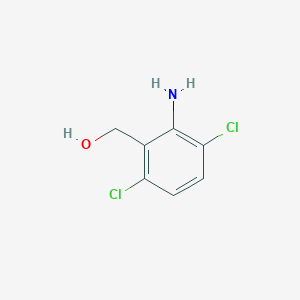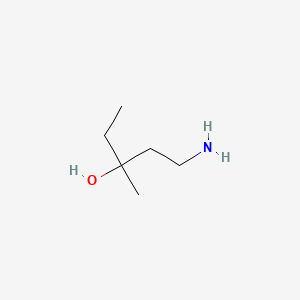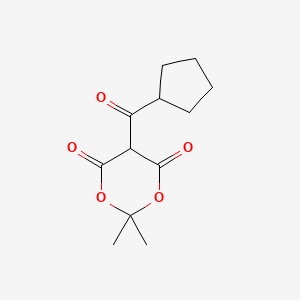
5-Cyclopentancarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dion
Übersicht
Beschreibung
“5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione” is a chemical compound with the CAS Number: 134302-12-8 . It has a molecular weight of 240.26 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The molecule contains a total of 36 bonds. There are 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ketone (aliphatic), and 2 ethers (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving “5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione” are not available, similar compounds like 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) are known to participate in Knoevenagel condensation reactions with aldehydes .Physical and Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . Its IUPAC name is 5-(cyclopentylcarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione .Wissenschaftliche Forschungsanwendungen
Organische Synthese
5-Cyclopentancarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dion: ist eine wertvolle Verbindung in der organischen Synthese. Seine starre Struktur und ausreichende Acidität machen ihn zu einem exzellenten Kandidaten für Knoevenagel-Kondensationsreaktionen . Diese Reaktion ist essenziell für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein fundamentaler Schritt bei der Synthese komplexer organischer Moleküle.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(cyclopentanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-12(2)16-10(14)8(11(15)17-12)9(13)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDXSBJOWHMRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)C2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
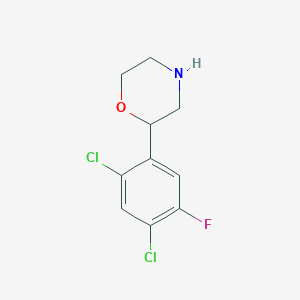

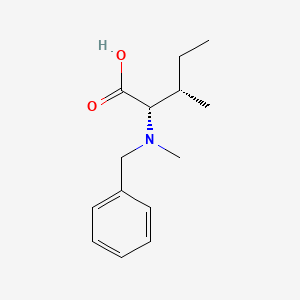
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)

